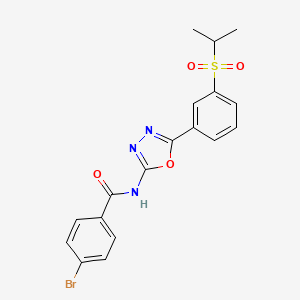

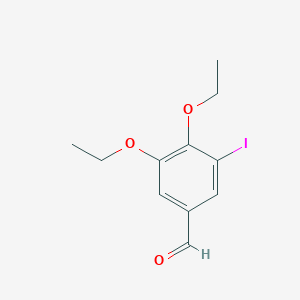

3,4-Diethoxy-5-iodobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

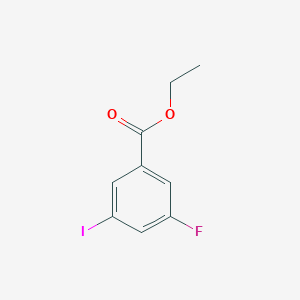

3,4-Diethoxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C11H13IO3 . The compound has an average mass of 320.124 Da and a monoisotopic mass of 319.990936 Da .

Synthesis Analysis

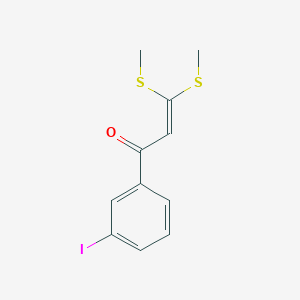

The synthesis of 3,4-Diethoxy-5-iodobenzaldehyde can be achieved starting from 3,4-dihydroxy-5-iodobenzaldehyde . The synthesis process involves the use of iodoethane .Molecular Structure Analysis

The molecular structure of 3,4-Diethoxy-5-iodobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The structure is characterized by the presence of an aldehyde group and an iodide group .科学的研究の応用

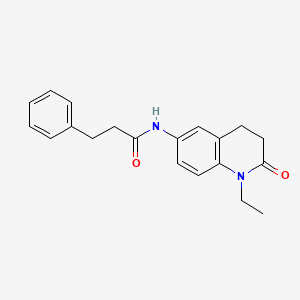

Enzyme Inhibition and Molecular Docking Studies

A study by Şahin et al. (2022) explores the enzyme inhibition properties of hybrid molecules derived from 4-hydroxybenzaldehyde and its derivatives, where 3,4-Diethoxy-5-iodobenzaldehyde could be analogously utilized. These molecules demonstrate significant inhibitory activity against various metabolic enzymes such as carbonic anhydrase I and II isoenzymes and acetylcholinesterase, suggesting potential for therapeutic research and development Şahin et al., 2022.

Synthesis and Characterization of Novel Compounds

Yüksek et al. (2005) detailed the synthesis and characterization of new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, indicating the role of similar aldehyde compounds in the synthesis of novel organic molecules with potential applications in various fields including materials science and pharmaceutical research Yüksek et al., 2005.

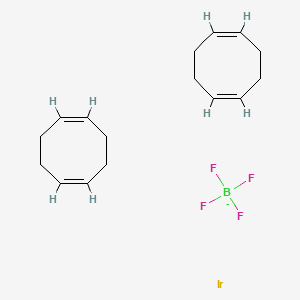

Advancements in Catalysis

Sherbo et al. (2018) reported on pairing electrolysis with hydrogenation for complete electron economy, showcasing the utility of benzaldehyde derivatives in facilitating efficient synthesis of valuable chemicals. This illustrates the compound's relevance in green chemistry and sustainable industrial processes Sherbo et al., 2018.

Photoluminescence in Materials Science

Research by Zhang et al. (2016) on the tunable phosphorescence of platinum(II) complexes based on donor–π–acceptor Schiff bases emphasizes the potential of benzaldehyde derivatives in the development of new phosphorescent materials, which are of interest for applications in organic light-emitting diodes (OLEDs) Zhang et al., 2016.

Molecular Docking and Intermolecular Interactions

Ghalla et al. (2018) conducted a study on 4-methoxybenzaldehyde to investigate its structural and electronic properties, including intermolecular interactions and molecular docking behaviors, suggesting that derivatives of 3,4-Diethoxy-5-iodobenzaldehyde could be similarly important in the study of molecular interactions relevant to drug design and development Ghalla et al., 2018.

Safety and Hazards

While specific safety and hazard information for 3,4-Diethoxy-5-iodobenzaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers A relevant paper titled “Synthesis, characterization, antioxidant, and antibacterial activities…” discusses the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid . While this paper does not directly discuss 3,4-Diethoxy-5-iodobenzaldehyde, it provides valuable insights into the potential applications of similar compounds .

特性

IUPAC Name |

3,4-diethoxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDCZHAXXAXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxy-5-iodobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)

![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)

![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)